Szechenyin A

Description

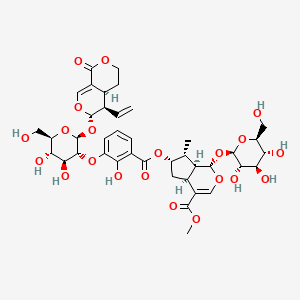

Szechenyin A is a natural compound found in the Tibetan medicinal plant Gentianae Szechenyii Spray. It belongs to the class of terpenoids, iridoids, phenols, and monophenols. This compound has garnered attention due to its potential pharmacological properties, particularly in the study of inflammation and tumors .

Properties

Molecular Formula |

C40H50O21 |

|---|---|

Molecular Weight |

866.8 g/mol |

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[3-[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-2-hydroxybenzoyl]oxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C40H50O21/c1-4-16-17-8-9-53-35(50)20(17)13-54-37(16)60-40-33(31(47)29(45)25(12-42)59-40)56-22-7-5-6-18(27(22)43)36(51)57-23-10-19-21(34(49)52-3)14-55-38(26(19)15(23)2)61-39-32(48)30(46)28(44)24(11-41)58-39/h4-7,13-17,19,23-26,28-33,37-48H,1,8-12H2,2-3H3/t15-,16+,17-,19+,23-,24-,25+,26+,28-,29+,30+,31-,32-,33+,37-,38-,39+,40-/m0/s1 |

InChI Key |

OVLWYIWETRMXCK-GLFONOOFSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O[C@@H]5[C@H]([C@@H]([C@H](O[C@H]5O[C@H]6[C@@H]([C@@H]7CCOC(=O)C7=CO6)C=C)CO)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(OC5OC6C(C7CCOC(=O)C7=CO6)C=C)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The detailed synthetic routes and reaction conditions for Szechenyin A are not widely documented. it is known to be derived from the n-butanol fraction of the Tibetan medicine Gentianae Szechenyii Spray . The extraction process typically involves solvent extraction followed by purification steps to isolate the compound in its pure form.

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its natural origin. The compound is primarily obtained through the extraction of the Gentianae Szechenyii plant. This method involves harvesting the plant, drying it, and then using solvent extraction techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Szechenyin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride or lithium aluminum hydride. Substitution reactions might involve halogens or other nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of this compound, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Szechenyin A has several scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactions of terpenoids and iridoids.

Biology: Researchers investigate its effects on biological systems, particularly its anti-inflammatory and anti-tumor properties.

Medicine: this compound is studied for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: It is used in the development of pharmaceuticals and other health-related products

Mechanism of Action

The mechanism of action of Szechenyin A involves its interaction with specific molecular targets and pathways. It selectively acts upon intricate signaling pathways implicated in the genesis of afflictions such as cancer and inflammatory ailments. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Gentianine: Another compound found in the Gentianae Szechenyii plant with similar pharmacological properties.

Swertiamarin: A secoiridoid glycoside with anti-inflammatory and anti-tumor activities.

Gentiopicroside: A bitter iridoid glycoside with various medicinal properties.

Uniqueness

Szechenyin A stands out due to its unique chemical structure and potent pharmacological effects. Its ability to selectively target specific signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Szechenyin A is a compound derived from natural sources, primarily studied for its diverse biological activities. This article delves into the biological properties of this compound, including its antioxidant, anti-inflammatory, and potential therapeutic effects. The findings are supported by various research studies, case analyses, and data tables to provide a comprehensive overview.

Chemical Composition

This compound has been characterized through various analytical techniques. The compound's chemical structure has been identified using methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). The molecular formula is typically represented as , indicating the presence of multiple functional groups that contribute to its biological activity.

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capacity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress that can lead to various diseases.

Table 1: Antioxidant Activity of this compound

| Test Method | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

|---|---|---|---|

| DPPH Radical Scavenging | 533.89 ± 15.05 | BHT | 1945.38 ± 12.71 |

| Ferrous Ion Chelation | 713.69 ± 03.02 | BHT | Not available |

The results indicate that this compound exhibits a strong ability to scavenge DPPH radicals with an IC50 value significantly lower than the reference compound BHT (Butylated Hydroxytoluene), demonstrating its potential as a natural antioxidant agent .

Anti-Inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that this compound can downregulate these cytokines in vitro, suggesting its potential application in inflammatory diseases.

Case Studies

Several case studies have investigated the therapeutic potential of this compound in various models:

- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery rates in conditions such as arthritis and colitis.

- Cell Culture Studies : Human cell lines exposed to this compound demonstrated decreased levels of oxidative stress markers and enhanced cell viability under stress conditions.

Q & A

Q. How to ensure compliance with ethical standards in this compound research?

- Methodological Guidance :

- Obtain institutional approval for in vivo studies (e.g., IACUC protocols for animal models) and adhere to ARRIVE guidelines for reporting .

- Disclose funding sources, conflicts of interest, and data availability in manuscript submissions .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.